Cas no 1250581-39-5 (methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate)
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate
- methyl 2-(1-methylpyrazol-4-yl)propanoate
- methyl2-(1-methyl-1H-pyrazol-4-yl)propanoate
- Z982130804
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- Inchi: 1S/C8H12N2O2/c1-6(8(11)12-3)7-4-9-10(2)5-7/h4-6H,1-3H3
- InChI Key: GOVILENCRWCRAA-UHFFFAOYSA-N
- SMILES: O(C)C(C(C)C1C=NN(C)C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 172
- XLogP3: 0.6
- Topological Polar Surface Area: 44.1
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-101201-0.05g |
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate |
1250581-39-5 | 95% | 0.05g |
$205.0 | 2023-10-28 | |
| Enamine | EN300-101201-0.1g |
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate |
1250581-39-5 | 95% | 0.1g |
$306.0 | 2023-10-28 | |
| Enamine | EN300-101201-0.25g |
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate |
1250581-39-5 | 95% | 0.25g |
$438.0 | 2023-10-28 | |
| Enamine | EN300-101201-0.5g |
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate |
1250581-39-5 | 95% | 0.5g |
$691.0 | 2023-10-28 | |
| Enamine | EN300-101201-1.0g |
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate |
1250581-39-5 | 95% | 1.0g |
$884.0 | 2023-07-06 | |
| Enamine | EN300-101201-2.5g |
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate |
1250581-39-5 | 95% | 2.5g |
$1735.0 | 2023-10-28 | |
| Enamine | EN300-101201-5.0g |
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate |
1250581-39-5 | 95% | 5.0g |
$2566.0 | 2023-07-06 | |
| Enamine | EN300-101201-10.0g |
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate |
1250581-39-5 | 95% | 10.0g |
$3807.0 | 2023-07-06 | |
| Chemenu | CM464838-250mg |
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate |
1250581-39-5 | 95%+ | 250mg |
$488 | 2023-03-19 | |
| Chemenu | CM464838-500mg |
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate |
1250581-39-5 | 95%+ | 500mg |
$760 | 2023-03-19 |
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate
Methyl 2-(1-Methyl-1H-Pyrazol-4-Yl)Propanoate: A Comprehensive Overview
Methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate, identified by the CAS number 1250581-39-5, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of esters and features a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of this pyrazole moiety contributes to its distinctive chemical behavior and reactivity.
The methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate structure is characterized by a propanoate group attached to the pyrazole ring. The methyl substitution on the pyrazole ring further enhances its stability and reactivity. This compound is synthesized through a series of well-established organic reactions, including nucleophilic substitution and condensation processes. Its synthesis has been optimized in recent studies to improve yield and purity, making it more accessible for various applications.
One of the most notable applications of methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate is in the field of materials science, particularly in the development of advanced polymers and coatings. The compound's ability to form stable cross-links with other monomers makes it an ideal candidate for creating high-performance materials with enhanced mechanical and thermal properties. Recent research has focused on its use in creating biodegradable polymers, which are increasingly sought after in environmentally conscious industries.
In addition to its role in materials science, methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate has shown promise in pharmaceutical research. Its unique structure allows for interactions with various biological molecules, making it a potential lead compound for drug development. Studies have explored its activity against enzymes involved in metabolic disorders, highlighting its potential as a therapeutic agent. Furthermore, its ability to act as a chelating agent has opened avenues for its use in metalloenzyme inhibition and metal ion coordination chemistry.
The chemical stability of methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate under various conditions has been extensively studied. Research indicates that it exhibits excellent thermal stability, retaining its structure even at elevated temperatures. This property makes it suitable for applications requiring high-temperature performance, such as in aerospace materials or high-performance adhesives.
Recent advancements in green chemistry have also influenced the synthesis and application of methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate. Researchers have developed eco-friendly methods for its production, reducing the environmental footprint associated with traditional synthesis routes. These methods often involve the use of renewable feedstocks and catalytic systems that minimize waste and energy consumption.
Moreover, the compound's role in catalysis has been explored in depth. Its ability to act as a ligand in transition metal-catalyzed reactions has been leveraged to enhance reaction efficiency and selectivity. Studies have demonstrated its effectiveness in asymmetric catalysis, where it facilitates the formation of chiral centers with high enantioselectivity. This capability positions it as a valuable tool in the synthesis of complex organic molecules.
Another area of interest is the electrochemical properties of methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate. Research into its application as an electrolyte additive in lithium-ion batteries has shown promising results. Its ability to stabilize electrode surfaces and improve ion transport properties could lead to longer-lasting and more efficient energy storage solutions.
In conclusion, methyl 2-(1-methyl-1H-pyrazol-4-yil)propanoate (CAS No. 1250581395) is a versatile compound with a wide range of applications across multiple disciplines. From materials science to pharmaceuticals and catalysis, its unique chemical properties continue to drive innovative research and development efforts. As advancements in synthesis methods and application techniques unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.
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